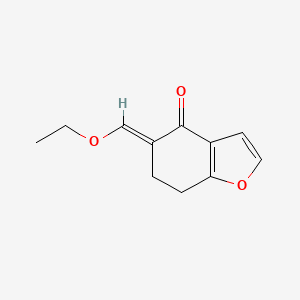
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of ethoxymethylidene compounds with benzofuran derivatives. One common method includes the condensation of ethyl 2-ethoxymethylidenemalonate with benzofuran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The ethoxymethylidene group can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of other biologically active molecules. The benzofuran core can interact with enzymes and receptors, influencing biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxymethylidene-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Benzofuran derivatives: Compounds with similar benzofuran cores, such as 4-hydroxybenzofuran and 5-methylbenzofuran, have comparable chemical properties.
Uniqueness
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific combination of the ethoxymethylidene group and the tetrahydrobenzofuran core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(5E)-5-(ethoxymethylidene)-6,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-13-7-8-3-4-10-9(11(8)12)5-6-14-10/h5-7H,2-4H2,1H3/b8-7+ |
InChI-Schlüssel |
QLGIGDDGBYWKJM-BQYQJAHWSA-N |
Isomerische SMILES |
CCO/C=C/1\CCC2=C(C1=O)C=CO2 |
Kanonische SMILES |
CCOC=C1CCC2=C(C1=O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
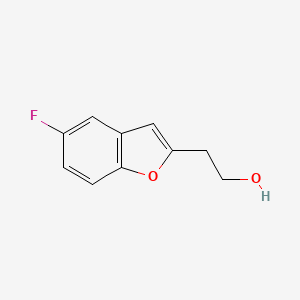
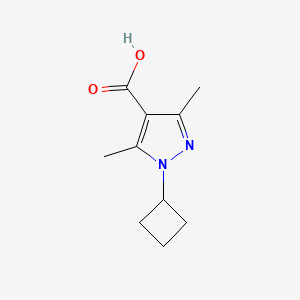
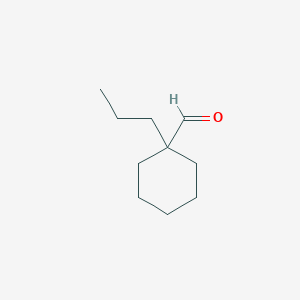
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
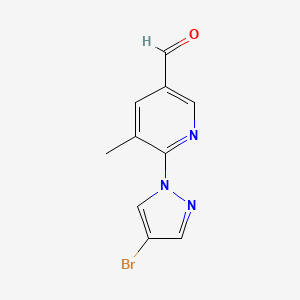
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
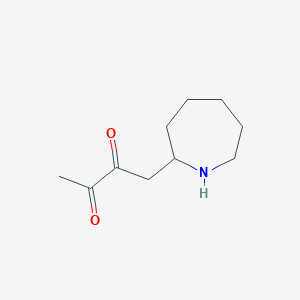
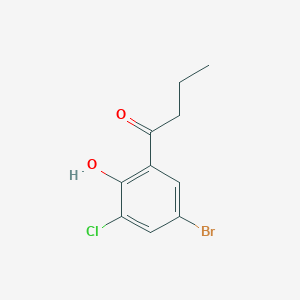
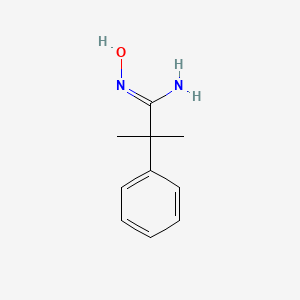
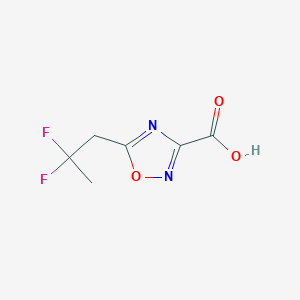
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
